molecular formula C40H57O8P B037760 Dphppa CAS No. 124345-22-8

Dphppa

Cat. No. B037760
M. Wt: 696.8 g/mol
InChI Key: ABEDEAONQWPDLX-WSKUTTHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dphppa, also known as 2,6-diisopropylphenylaminobicyclo[3.1.0]hexane-2,6-dicarboxylate, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. Dphppa is a bicyclic compound that has a unique structure and properties that make it an ideal candidate for various research studies.

Scientific Research Applications

Dphppa has shown promising results in various scientific research studies. It has been used in the field of neuroscience to study the role of glutamate receptors in the brain. Dphppa has also been used in the field of pharmacology to study the effects of drugs on the central nervous system. In addition, Dphppa has been used in the field of chemistry to study the properties of bicyclic compounds.

Mechanism Of Action

Dphppa acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It binds to a specific site on the receptor and inhibits its activity. The NMDA receptor is involved in various physiological processes, including learning and memory, and its inhibition can lead to various effects on the brain.

Biochemical And Physiological Effects

Dphppa has been shown to have various biochemical and physiological effects. It has been found to reduce the release of glutamate in the brain, which is a neurotransmitter that plays a role in various physiological processes. Dphppa has also been found to reduce the activity of the NMDA receptor, which can lead to various effects on the brain, including reduced neuronal excitability and reduced synaptic plasticity.

Advantages And Limitations For Lab Experiments

Dphppa has various advantages and limitations for lab experiments. One of the advantages is that it is a highly specific antagonist of the NMDA receptor, which makes it an ideal tool for studying the role of the receptor in various physiological processes. However, one of the limitations is that it has a short half-life, which can make it difficult to use in certain experiments.

Future Directions

There are various future directions for the use of Dphppa in scientific research. One direction is to study its effects on various neurological disorders, including Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on various physiological processes, including learning and memory. In addition, future studies can focus on developing new compounds based on the structure of Dphppa that can have even more specific effects on the NMDA receptor.

Synthesis Methods

Dphppa can be synthesized using the following method. First, Dphppapylaniline is reacted with maleic anhydride to form the corresponding imide. The imide is then reduced using sodium borohydride to form the amine. The amine is then reacted with diethyl 2,6-dimethylglutarate to form Dphppa.

properties

CAS RN

124345-22-8

Product Name

Dphppa

Molecular Formula

C40H57O8P

Molecular Weight

696.8 g/mol

IUPAC Name

[(2R)-2-[3-[4-[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]phenyl]propanoyloxy]-3-phosphonooxypropyl] hexadecanoate

InChI

InChI=1S/C40H57O8P/c1-2-3-4-5-6-7-8-9-10-11-12-13-21-26-39(41)46-33-38(34-47-49(43,44)45)48-40(42)32-31-37-29-27-36(28-30-37)25-18-15-14-17-22-35-23-19-16-20-24-35/h14-20,22-25,27-30,38H,2-13,21,26,31-34H2,1H3,(H2,43,44,45)/b15-14+,22-17+,25-18+/t38-/m1/s1

InChI Key

ABEDEAONQWPDLX-WSKUTTHJSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCC1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC=CC=C2

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCC1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCC1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2

synonyms

1-palmitoyl-2-((2-(4-(6-phenyl-1,3,5-hexatrienyl)phenyl)ethyl)carbonyl)-3-phosphatidic acid
DPHpPA

Origin of Product

United States

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